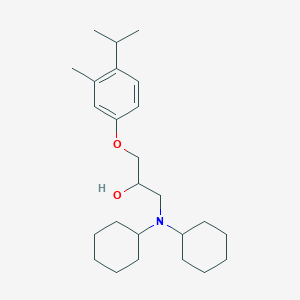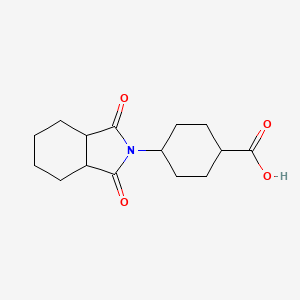
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol
描述
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol, also known as Bisoprolol, is a selective beta-1 adrenergic receptor blocker that is widely used in the treatment of hypertension, angina pectoris, and heart failure. It is a white crystalline powder that is soluble in water and ethanol. Bisoprolol was first synthesized in 1976 by Merck, Sharp and Dohme.
作用机制
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol selectively blocks beta-1 adrenergic receptors in the heart, which reduces the heart rate and contractility. This leads to a decrease in oxygen demand and an increase in oxygen supply to the heart. This compound also has a vasodilatory effect on the blood vessels, which reduces peripheral resistance and lowers blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces sympathetic nervous system activity, decreases plasma renin activity, and increases parasympathetic nervous system activity. This compound also reduces oxidative stress and inflammation in the cardiovascular system.
实验室实验的优点和局限性
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol has several advantages for laboratory experiments. It is a well-characterized drug that is widely available and has a known mechanism of action. This compound is also relatively safe and has few side effects. However, this compound has limitations in laboratory experiments as it is a drug that is designed for human use. The effects of this compound may differ in animal models, and the drug may have off-target effects that are not well understood.
未来方向
There are several future directions for research on 1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol. One area of research is the potential use of this compound in the treatment of other diseases such as migraine, anxiety, and glaucoma. Another area of research is the development of new formulations of this compound that have improved pharmacokinetic properties. Finally, there is a need for further research on the long-term effects of this compound on cardiovascular health.
科学研究应用
1-(dicyclohexylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce the incidence of cardiovascular events in patients with heart failure, hypertension, and angina pectoris. This compound has also been investigated for its potential use in the treatment of other diseases such as migraine, anxiety, and glaucoma.
属性
IUPAC Name |
1-(dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO2/c1-19(2)25-15-14-24(16-20(25)3)28-18-23(27)17-26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-16,19,21-23,27H,4-13,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDMHWWTMLFFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C2CCCCC2)C3CCCCC3)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3982932.png)
![2-benzyl-1H-pyrrolo[3',4':4,5]imidazo[1,2-a]pyridine-1,3(2H)-dione](/img/structure/B3982934.png)
![N,N-diethyl-2-[3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B3982941.png)
![(2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3982958.png)
![2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3982962.png)






![2-(4-chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3983022.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)
